5-Methyl-2,5-diazaspiro[3.4]octane CAS 1421374-01-7 properties
5-Methyl-2,5-diazaspiro[3.4]octane CAS 1421374-01-7 properties
Title: 5-Methyl-2,5-diazaspiro[3.4]octane (CAS 1421374-01-7): A Next-Generation Piperazine Bioisostere in Drug Discovery
Executive Summary The pharmaceutical industry's historical reliance on flat, sp²-rich heterocycles like piperazine has frequently led to late-stage attrition due to poor pharmacokinetic (PK) profiles, off-target promiscuity, and high hERG liability[1]. To circumvent these bottlenecks, medicinal chemists have embraced the "escape from flatland" strategy, prioritizing sp³-rich, three-dimensional scaffolds. 5-Methyl-2,5-diazaspiro[3.4]octane (CAS 1421374-01-7) represents a premier building block in this space[2]. By forcing the diamine into a rigid, orthogonal spirocyclic conformation, this scaffold dramatically alters the physicochemical landscape of the parent drug molecule, optimizing both target selectivity and metabolic stability[1].
Physicochemical & Structural Profiling
Understanding the baseline properties of CAS 1421374-01-7 is critical for rational drug design. Due to the volatile and hygroscopic nature of the free base, the compound is most reliably handled and stored as a dihydrochloride salt (CAS 1421372-18-0)[2].
| Property | Value | Causality / Pharmacological Impact |
| Chemical Name | 5-Methyl-2,5-diazaspiro[3.4]octane | - |
| CAS Registry Number | 1421374-01-7 (Free Base) | - |
| Molecular Formula | C₇H₁₄N₂ | - |
| Molecular Weight | 126.20 g/mol | Low MW allows for integration into complex leads without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area | 15.3 Ų | Low TPSA facilitates excellent membrane permeability and potential blood-brain barrier (BBB) penetration[2]. |
| Fraction of sp³ Carbons (Fsp³) | 1.00 (7/7 carbons) | High 3D character reduces non-specific |
| Structural Features | Spiro[3.4]octane core | The orthogonal ring system restricts conformational flexibility, locking the pharmacophore in its bioactive state. |
Mechanistic Rationale for Bioisosteric Replacement
Replacing a flexible piperazine ring with the rigid 5-methyl-2,5-diazaspiro[3.4]octane core is not merely a structural tweak; it is a fundamental reprogramming of the molecule's interaction network[1].
-
Reduced hERG Liability: Piperazine's basic nitrogen often interacts with acidic residues in the hERG channel pore, leading to cardiotoxicity. The spirocyclic architecture sterically shields the basic amine, significantly reducing hERG binding affinity.
-
Enhanced Metabolic Stability: The constrained spiro carbon lacks the
-protons that are typically vulnerable to cytochrome P450 (CYP450)-mediated oxidative dealkylation, thereby extending the molecule's half-life. -
Unique Vector Trajectories: The spiro center projects the N-methyl group and the secondary amine at distinct, fixed angles, allowing for highly specific hydrogen bonding interactions that flat rings cannot achieve[3].
Fig 1. Pharmacological logic of replacing piperazine with a rigid diazaspiro[3.4]octane core.
Case Studies in Target Modulation
The utility of the diazaspiro[3.4]octane scaffold is validated across multiple high-stakes therapeutic areas:
-
Oncology (PARP Inhibitors): In the optimization of the FDA-approved drug Olaparib, researchers replaced the piperazine core with diazaspiro systems. The resulting analogs demonstrated favorable binding energies while significantly reducing DNA damage-induced cytotoxicity in healthy cells, effectively uncoupling on-target efficacy from off-target toxicity[3].
-
Infectious Disease (Antimalarials): A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series active against Plasmodium falciparum. The sp³-rich scaffold provided an excellent starting point for hit-to-lead optimization, yielding compounds with low nanomolar asexual blood-stage activity and potent transmission-blocking properties[4].
Self-Validating Synthetic Protocol: Buchwald-Hartwig Amination
As a Senior Application Scientist, I emphasize that working with highly strained spirocycles requires precise control over reaction conditions to prevent ring-opening of the azetidine moiety. The following protocol describes the N-arylation of 5-methyl-2,5-diazaspiro[3.4]octane. It is designed as a self-validating system , integrating built-in quality control checkpoints to ensure structural integrity.
Objective: Covalent attachment of CAS 1421374-01-7 to an aryl bromide scaffold while preserving the strained 4-membered ring.
Step 1: Reagent Preparation & Inert Atmosphere Setup
-
Action: In a glovebox, charge a flame-dried Schlenk flask with the aryl bromide (1.0 equiv), 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), BINAP (0.10 equiv), and sodium tert-butoxide (3.5 equiv).
-
Causality: The dihydrochloride salt is used for precise stoichiometric weighing. Consequently, an excess of strong base (NaOtBu) is required to generate the free base in situ and facilitate the catalytic cycle. The inert atmosphere is critical because Pd(0) is highly susceptible to oxidative degradation, which would stall the catalytic cycle and lead to unreacted starting material.
Step 2: Solvent Addition and Thermal Activation
-
Action: Add anhydrous, degassed toluene (0.2 M) to the flask. Seal and heat the reaction mixture to 90 °C for 12 hours.
-
Causality: Toluene provides a high boiling point and non-polar environment that stabilizes the transition states of the oxidative addition and reductive elimination steps. The bidentate BINAP ligand enforces a specific bite angle on the palladium center, accelerating reductive elimination and preventing competitive
-hydride elimination that could degrade the spirocycle into an undesired imine.
Step 3: In-Process Monitoring (Validation Checkpoint 1)
-
Action: At 8 hours, withdraw a 10 µL aliquot, quench in LC-MS grade methanol, and analyze via UPLC-MS.
-
Causality: Confirms the consumption of the aryl bromide and the formation of the desired product mass. The absence of[M-14] or [M+18] peaks confirms that the highly strained azetidine ring has not undergone thermal degradation or hydrolytic ring-opening.
Step 4: Orthogonal Workup (Acid-Base Extraction)
-
Action: Cool to room temperature, dilute with EtOAc, and extract with 1M HCl (aqueous). Discard the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, then extract with dichloromethane (DCM).
-
Causality: This step leverages the intrinsic basicity of the tertiary amine on the spirocycle. Unreacted aryl halides and neutral byproducts remain in the initial EtOAc layer. Basifying the aqueous phase neutralizes the spirocyclic product, driving it into the DCM layer, ensuring high purity without the immediate need for silica gel chromatography (which can sometimes cause tailing with basic amines).
Step 5: Structural Validation (Validation Checkpoint 2)
-
Action: Concentrate the DCM layer and analyze via ¹H NMR (500 MHz, CDCl₃).
-
Causality: The successful incorporation of the intact spirocycle is definitively confirmed by the presence of the distinct AB doublets characteristic of the azetidine protons (typically around
3.5–4.0 ppm) and the sharp singlet of the N-methyl group ( ~2.3 ppm).
Fig 2. Standardized Buchwald-Hartwig amination workflow for spirocycle incorporation.
References
-
Title: 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride | C7H16Cl2N2 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]
-
Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]
-
Title: Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: PubMed Central (PMC) / NIH URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride | C7H16Cl2N2 | CID 71743120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
